molecular formula C15H16N2O3 B1305749 3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436811-05-1

3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B1305749
M. Wt: 272.3 g/mol
InChI Key: HXPMRMUNVRANRB-UHFFFAOYSA-N
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Description

The compound "3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" is a derivative of bicyclo[2.2.1]hept-5-ene, which is a well-studied chemical structure with various derivatives having been synthesized and analyzed for their chemical and physical properties. The compound incorporates a pyridinylmethyl-carbamoyl group and a carboxylic acid moiety, suggesting potential for interesting reactivity and molecular interactions.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, the synthesis of kainoid amino acids from 7-azabicyclo[2.2.1]heptadienes using tandem radical addition-homoallylic radical rearrangement has been reported . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For example, the use of isocyanides in a three-component condensation reaction has been shown to yield complex heterocyclic structures , which could be relevant for the synthesis of the carbamoyl group in the target compound.

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]hept-5-ene derivatives has been determined using techniques such as single-crystal X-ray diffraction . These studies provide insights into the bond distances, angles, and hydrogen bonding patterns that could be expected in the compound of interest. The presence of a pyridinyl group would likely introduce additional molecular interactions, such as hydrogen bonding with the carboxylic acid group, which could influence the overall molecular conformation.

Chemical Reactions Analysis

Bicyclo[2.2.1]hept-5-ene and its derivatives undergo various chemical reactions. For example, pyrolysis-mass spectrometry and microwave spectroscopy have been used to study the pyrolysates of these compounds, revealing the generation of different pyrolysates through elimination reactions . The presence of functional groups such as carbamoyl and carboxylic acid in the compound of interest would likely affect its reactivity, potentially leading to unique chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]hept-5-ene derivatives can be quite diverse. The crystal and molecular structure analysis of similar compounds provides information on their solid-state properties, such as hydrogen bonding and thermal motions . The introduction of a pyridinylmethyl-carbamoyl group would contribute to the compound's polarity, solubility, and potential for forming cocrystals, as seen in the study of cyclohexanetricarboxylic acid with bipyridine homologues . These properties are crucial for understanding the compound's behavior in different environments and potential applications.

properties

IUPAC Name

3-(pyridin-3-ylmethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14(17-8-9-2-1-5-16-7-9)12-10-3-4-11(6-10)13(12)15(19)20/h1-5,7,10-13H,6,8H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPMRMUNVRANRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NCC3=CN=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386155
Record name 3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS RN

436811-05-1
Record name 3-[[(3-Pyridinylmethyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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